N'-(2,4-difluorophenyl)-N,N-dipropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-difluorophenyl)-N,N-dipropylurea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various medical conditions. It was first synthesized in 1969 and has since been extensively studied for its mechanism of action and therapeutic potential.
Aplicaciones Científicas De Investigación
N'-(2,4-difluorophenyl)-N,N-dipropylurea has been extensively studied for its therapeutic potential in various medical conditions, such as osteoarthritis, rheumatoid arthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N'-(2,4-difluorophenyl)-N,N-dipropylurea is also known to have antioxidant and antiplatelet effects, which may contribute to its therapeutic efficacy.
Mecanismo De Acción
N'-(2,4-difluorophenyl)-N,N-dipropylurea is a non-selective COX inhibitor that blocks the activity of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in various tissues and is responsible for the production of prostaglandins that maintain normal physiological functions, such as gastric mucosal integrity and platelet aggregation. COX-2, on the other hand, is induced in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the activity of COX enzymes, N'-(2,4-difluorophenyl)-N,N-dipropylurea reduces the production of prostaglandins and thereby alleviates pain and inflammation.
Biochemical and Physiological Effects
N'-(2,4-difluorophenyl)-N,N-dipropylurea has been shown to have various biochemical and physiological effects, such as inhibition of platelet aggregation, reduction of oxidative stress, and modulation of immune responses. It has also been shown to have a neuroprotective effect in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,4-difluorophenyl)-N,N-dipropylurea has several advantages for lab experiments, such as its high potency, stability, and solubility in various solvents. It is also readily available and relatively inexpensive compared to other NSAIDs. However, N'-(2,4-difluorophenyl)-N,N-dipropylurea has some limitations, such as its non-selective COX inhibition, which may cause adverse effects, such as gastrointestinal bleeding and renal impairment. It also has a long half-life and may accumulate in the body, which may increase the risk of toxicity.
Direcciones Futuras
There are several future directions for the research on N'-(2,4-difluorophenyl)-N,N-dipropylurea, such as the development of selective COX inhibitors that target only COX-2, which may reduce the risk of adverse effects. The use of N'-(2,4-difluorophenyl)-N,N-dipropylurea in combination with other drugs, such as opioids and antidepressants, for the treatment of chronic pain and depression is also an area of interest. Moreover, the potential use of N'-(2,4-difluorophenyl)-N,N-dipropylurea in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis, requires further investigation. Overall, N'-(2,4-difluorophenyl)-N,N-dipropylurea holds great promise as a therapeutic agent for various medical conditions and requires further research to fully understand its potential.
Conclusion
N'-(2,4-difluorophenyl)-N,N-dipropylurea is a non-steroidal anti-inflammatory drug that has been extensively studied for its therapeutic potential in various medical conditions. It inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N'-(2,4-difluorophenyl)-N,N-dipropylurea has several advantages for lab experiments, such as its high potency and solubility, but also has some limitations, such as its non-selective COX inhibition. Future research on N'-(2,4-difluorophenyl)-N,N-dipropylurea should focus on the development of selective COX inhibitors, the use of N'-(2,4-difluorophenyl)-N,N-dipropylurea in combination with other drugs, and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N'-(2,4-difluorophenyl)-N,N-dipropylurea is synthesized by the reaction of 2,4-difluorophenyl isocyanate with dipropylamine in the presence of a suitable solvent and catalyst. The reaction results in the formation of N'-(2,4-difluorophenyl)-N,N-dipropylurea, which is then purified and isolated using various chromatographic techniques. The purity and yield of N'-(2,4-difluorophenyl)-N,N-dipropylurea can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)-1,1-dipropylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-3-7-17(8-4-2)13(18)16-12-6-5-10(14)9-11(12)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGXDFUGJBNDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.